molecular formula C9H19NO B7859764 2-(Propan-2-yloxy)cyclohexan-1-amine

2-(Propan-2-yloxy)cyclohexan-1-amine

Cat. No.: B7859764
M. Wt: 157.25 g/mol
InChI Key: ZKEPLHMRGFQZJK-UHFFFAOYSA-N
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Description

Overview of Cyclohexanamines and Amino Ether Derivatives in Organic Chemistry

Cyclohexanamine, also known as cyclohexylamine (B46788), is a primary aliphatic amine with the chemical formula C₆H₁₁NH₂. atamanchemicals.com It consists of a cyclohexane (B81311) ring bonded to an amino group. atamanchemicals.com This structure imparts both hydrophobic (from the cyclohexane ring) and hydrophilic (from the amino group) properties, allowing it to be miscible with water and various organic solvents. atamanchemicals.com Cyclohexanamine serves as a crucial intermediate in the synthesis of a wide array of organic compounds. atamanchemicals.comatamankimya.com It is a precursor for sulfenamide-based vulcanization accelerators in the rubber industry and a building block for pharmaceuticals such as mucolytics, analgesics, and bronchodilators. atamanchemicals.comatamankimya.com Additionally, it finds application as a corrosion inhibitor, particularly in boiler water treatment, and in the production of dyes, plasticizers, and insecticides. atamanchemicals.com

Amino ethers are a class of organic compounds that contain both an amino group and an ether linkage. Their diverse structures lead to a broad spectrum of chemical and biological activities. For instance, certain amino ethers like orphenadrine (B1219630) citrate (B86180) and benztropine (B127874) mesylate exhibit anticholinergic and antihistaminic properties and are used in the treatment of Parkinson's disease. pharmacy180.com The synthesis of amino ethers can be approached in various ways, often involving the reaction of an alcohol with an amino-containing compound or vice versa, sometimes utilizing a protecting group strategy to ensure regioselectivity. wikipedia.org The presence of both the amine and ether functionalities allows for further chemical modifications, making them versatile intermediates in organic synthesis.

Significance of Chiral Amino Ethers as Scaffolds in Advanced Synthesis and Catalysis

Chiral amino ethers represent a specialized and highly valuable subclass of amino ethers, distinguished by the presence of one or more stereocenters. This chirality is of paramount importance in modern organic synthesis, particularly in the realm of asymmetric catalysis, where the goal is to produce a specific enantiomer of a chiral product. nih.govacs.org Enantiomerically pure compounds are critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities. york.ac.uk

The strategic placement of amino and ether functional groups in a chiral framework allows these molecules to act as effective chiral ligands or catalysts in a variety of chemical transformations. alfachemic.com They can coordinate with metal centers to form chiral catalysts that direct the stereochemical outcome of reactions such as hydrogenations, aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. alfachemic.comresearchgate.net For example, chiral 1,2-amino alcohols, which are structurally related to amino ethers, are effective ligands in the enantioselective addition of organozinc reagents to aldehydes. researchgate.net

The development of novel chiral amino ether scaffolds is an active area of research. acs.orgthieme-connect.com Synthetic strategies often involve the use of chiral starting materials or the application of asymmetric synthesis methodologies to introduce chirality at specific positions. nih.gov The modular nature of their synthesis allows for the fine-tuning of their steric and electronic properties to optimize their performance in catalytic applications. nih.gov

Research Landscape of 2-(Propan-2-yloxy)cyclohexan-1-amine: Current Status and Academic Gaps

The specific compound, this compound, is a chiral amino ether derivative of cyclohexanamine. Its structure combines the cyclohexane backbone with an isopropoxy group and an amino group on adjacent carbons. This arrangement presents opportunities for stereoisomerism, with the potential for both cis and trans diastereomers, each of which can exist as a pair of enantiomers.

A review of the available scientific literature and chemical databases indicates that while the constituent parts of this molecule—cyclohexanamine and amino ethers—are well-studied, the specific compound this compound itself is not extensively documented in terms of its synthesis, properties, and applications. Chemical suppliers list the compound, indicating its availability for research purposes. ambeed.combldpharm.com PubChem, a comprehensive database of chemical molecules, provides basic information such as its molecular formula (C9H19NO) and predicted properties like its monoisotopic mass and XlogP. uni.luuni.lu

The synthesis of structurally related compounds, such as 2-[(propan-2-yl)amino]cyclohexan-1-ol, has been described, typically involving the aminolysis of cyclohexene (B86901) oxide with an appropriate amine. chemicalbook.com This suggests that a potential synthetic route to this compound could involve the reaction of 2-aminocyclohexanol (B3021766) with an isopropylating agent or the reaction of 2-isopropoxycyclohexanone with an aminating agent.

A significant academic gap exists in the detailed investigation of the synthesis of the different stereoisomers of this compound. Furthermore, there is a lack of published research on its potential applications, particularly as a chiral ligand in asymmetric catalysis, a field where its structural motifs suggest it could be of value. The exploration of its coordination chemistry with various metals and its efficacy in promoting stereoselective transformations remains an open area for investigation. The development of efficient and stereoselective synthetic routes to access the individual enantiomers of this compound would be a crucial first step in unlocking its potential in advanced synthesis and catalysis.

Properties

IUPAC Name

2-propan-2-yloxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(2)11-9-6-4-3-5-8(9)10/h7-9H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEPLHMRGFQZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment of 2 Propan 2 Yloxy Cyclohexan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(Propan-2-yloxy)cyclohexan-1-amine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of proton (¹H) and carbon (¹³C) signals, providing insights into connectivity, chemical environments, and stereochemistry.

One-Dimensional NMR (¹H, ¹³C) for Chemical Environment and Connectivity

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and type of chemically non-equivalent nuclei and their local environments.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The carbons directly attached to the amino (C-1) and isopropoxy (C-2) groups are shifted downfield due to the deshielding effect of nitrogen and oxygen. oregonstate.edu The isopropoxy group carbons also have characteristic shifts. The number of signals can help confirm the symmetry of the molecule. For instance, while nine carbon atoms are present, if the molecule possesses certain symmetries, fewer than nine signals might be observed. docbrown.info

Predicted NMR Data: In the absence of experimentally published spectra, predicted data can offer valuable guidance for spectral assignment. nmrdb.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values and actual experimental shifts may vary based on solvent, concentration, and temperature. The table represents a possible isomer.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1-H~2.6 - 3.0~50 - 58
C2-H~3.4 - 3.8~75 - 82
Cyclohexane (B81311) CH₂~1.2 - 2.0~20 - 35
Isopropoxy CH~3.6 - 4.0~68 - 72
Isopropoxy CH₃~1.1 - 1.3~21 - 24
NH₂~1.5 - 3.0 (broad)N/A

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

2D NMR experiments are essential for unambiguously assigning the complex and often overlapping signals in the ¹H and ¹³C spectra of this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations, revealing which protons are on adjacent carbons. chemicalbook.com It is invaluable for tracing the connectivity of the protons around the cyclohexane ring, starting from the well-defined H-1 or H-2 signals.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. chemicalbook.com It provides a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. chemicalbook.com It is crucial for identifying quaternary carbons and for piecing together molecular fragments, for example, by correlating the isopropoxy protons to C-2 of the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, irrespective of their bonding. This is particularly useful for determining the stereochemistry (cis/trans) of the substituents. For example, a NOE cross-peak between H-1 and H-2 would strongly suggest they are on the same face of the ring (cis configuration).

Dynamic NMR for Conformational Preferences and Exchange Processes

The cyclohexane ring is not static and undergoes a rapid "chair-boat-chair" interconversion at room temperature, a process known as ring flipping. wikipedia.orgyoutube.com This can lead to the averaging of signals for axial and equatorial protons.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insight into these conformational dynamics. libretexts.orgyoutube.com By lowering the temperature, the rate of ring inversion can be slowed sufficiently on the NMR timescale to "freeze out" individual conformers. wikipedia.org This would result in the observation of separate signals for the axial and equatorial protons, allowing for the determination of the energy barrier to inversion and the relative thermodynamic stability of different conformers. acs.org For this compound, DNMR could elucidate whether the bulky isopropoxy group and the amino group preferentially occupy equatorial or axial positions in the dominant chair conformation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and analyzing the fragmentation pathways of this compound.

Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). This allows for the calculation of a unique elemental formula, as the exact masses of atoms are not integers (e.g., ¹H = 1.0078, ¹²C = 12.0000, ¹⁴N = 14.0031, ¹⁶O = 15.9949). nih.gov For C₉H₁₉NO, the predicted monoisotopic mass is 157.1467 Da. uni.lu HRMS can confirm this exact mass, ruling out other potential formulas with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for ethers involve alpha-cleavage (breaking the C-C bond next to the oxygen) and cleavage of the C-O bond. libretexts.orglibretexts.org For amines, a characteristic fragmentation is the alpha-cleavage adjacent to the nitrogen atom. libretexts.org For this compound, key fragmentation events would likely include the loss of the isopropyl group, the isopropoxy group, or cleavage of the cyclohexane ring.

Interactive Data Table: Predicted HRMS Data for [M+H]⁺ Ion of this compound

PropertyPredicted Value
Molecular FormulaC₉H₁₉NO
Monoisotopic Mass157.14667 Da
m/z of [M+H]⁺158.15395
Predicted Major Fragment Ions (m/z)Loss of NH₃ (~141), Loss of isopropoxy group (~98), a-cleavage at C1-C2 bond

Source: Predicted data from PubChem. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. nist.gov

N-H Stretching: A primary amine (NH₂) typically shows a medium-intensity, two-pronged peak in the region of 3300-3500 cm⁻¹. youtube.com

C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexane and isopropyl groups will appear just below 3000 cm⁻¹.

C-O Stretching: A strong, characteristic C-O stretching band for the ether linkage is expected in the fingerprint region, typically around 1100 cm⁻¹. libretexts.org

N-H Bending: The N-H bending (scissoring) vibration for a primary amine usually appears as a medium to strong band around 1590-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would be effective for analyzing the C-C bond vibrations of the cyclohexane and isopropyl backbones. chemicalbook.com While the C-O and N-H groups are polar and thus stronger in the IR spectrum, their vibrations can also be observed in the Raman spectrum, providing complementary data. york.ac.ukmdpi.com

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeTypical IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)
Amine (R-NH₂)N-H Stretch3300-3500 (medium, two peaks)Weak
Amine (R-NH₂)N-H Bend1590-1650 (medium-strong)Weak
Alkane (C-H)C-H Stretch2850-2960 (strong)Strong
Ether (C-O-C)C-O Stretch1080-1150 (strong)Medium

X-ray Diffraction (XRD) for Single-Crystal Structure and Absolute Configuration Determination

X-ray Diffraction (XRD) on a single crystal is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, XRD analysis can provide precise information on bond lengths, bond angles, and torsional angles. nist.govrsc.org

Crucially, XRD can establish the relative stereochemistry (cis or trans) of the amino and isopropoxy groups on the cyclohexane ring without ambiguity. It would also reveal the preferred conformation (e.g., chair, boat, or twist-boat) of the cyclohexane ring in the crystal lattice and the specific orientation of the substituents (axial or equatorial). researchgate.net

Furthermore, for a chiral molecule, XRD using anomalous dispersion is the definitive method for determining the absolute configuration (R/S assignments) of the stereocenters (C-1 and C-2), provided the compound is resolved into its enantiomers. nih.gov This technique is essential for fully characterizing the specific stereoisomer present.

Advanced Chromatographic Techniques for Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC) equipped with a Chiral Stationary Phase (CSP) is a premier technique for the enantioselective separation of chiral compounds, including amines. mdpi.com The direct resolution of enantiomers is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. researchgate.net The differential stability of these complexes leads to different retention times, enabling their separation.

Research Findings:

The separation of chiral amines is often successfully performed using polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate) derivatives. nih.gov Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are widely applicable due to their broad enantiorecognition capabilities under various chromatographic modes, including normal-phase, reversed-phase, and polar organic conditions. researchgate.net The chiral recognition mechanism on these phases is complex, involving a combination of hydrogen bonds, dipole-dipole interactions, and steric hindrance. researchgate.net

For primary amines, Pirkle-type CSPs, such as the Whelk-O® 1, which features a π-electron acceptor and π-electron donor moiety, have also demonstrated high enantioselectivity. researchgate.neteijppr.com The selection of the mobile phase is critical; it typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) for normal-phase chromatography. lookchem.com Small amounts of a basic additive, such as diethylamine, are often incorporated to improve peak shape and reduce retention times by competing with the amine analyte for active sites on the silica (B1680970) surface. researchgate.net

The following data table outlines typical starting conditions for the chiral HPLC separation of a compound like this compound, based on established methods for analogous chiral amines.

Table 1:
ParameterCondition A: Polysaccharide-Based CSPCondition B: Pirkle-Type CSP
ColumnChiralcel® OD-H (250 x 4.6 mm, 5 µm)(S,S)-Whelk-O® 1 (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)n-Hexane / Ethanol (95:5, v/v)
Flow Rate1.0 mL/min0.8 mL/min
Temperature25 °C25 °C
DetectionUV at 220 nmUV at 254 nm
Injection Volume10 µL10 µL

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds and can be used to analyze this compound. ccsknowledge.com However, the direct analysis of primary and secondary amines by GC can be problematic. Their inherent polarity and basicity lead to strong interactions with active sites (e.g., surface silanols) on the column and in the injection port, resulting in poor peak shapes (tailing) and potential sample loss. gcms.cz

Research Findings:

To overcome these challenges, amines are often converted into less polar, more volatile derivatives prior to GC analysis. researchgate.net This process, known as derivatization, enhances chromatographic performance, leading to sharper, more symmetrical peaks and improved detection limits. Common derivatization strategies for amines include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form stable trifluoroacetamide (B147638) derivatives. These derivatives are significantly less polar and are highly responsive to electron capture detectors (ECD). researchgate.net

Silylation: Reaction with silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. This approach effectively masks the polar N-H group. researchgate.net

The choice of an analytical column is also crucial. While standard non-polar columns can be used for derivatized amines, specialized base-deactivated columns, such as the Rtx-Volatile Amine column, are designed to provide enhanced inertness and stability for the analysis of underivatized, low molecular weight amines. gcms.cz For higher molecular weight amines or their derivatives, a general-purpose column with low to mid-polarity is often sufficient. Detection is typically accomplished using a Flame Ionization Detector (FID) for general-purpose quantification or a Mass Spectrometer (MS) for definitive identification based on fragmentation patterns. researchgate.net In some cases, sterically hindered amines may exhibit reduced polarity, allowing for direct GC analysis without derivatization. mdpi.com

The data table below provides representative GC conditions for analyzing a derivatized form of this compound.

Table 2:
ParameterCondition
AnalyteN-(2-(propan-2-yloxy)cyclohexyl)-2,2,2-trifluoroacetamide
ColumnDB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Carrier GasHelium, constant flow at 1.2 mL/min
Injector Temperature250 °C
Oven ProgramInitial 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min
DetectorMass Spectrometer (MS)
MS Transfer Line280 °C
Ion Source Temp.230 °C
Scan Range40-500 m/z

Conformational Analysis and Stereochemical Aspects of 2 Propan 2 Yloxy Cyclohexan 1 Amine

Conformational Preferences of the Cyclohexane (B81311) Ring System

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain, by maintaining tetrahedral bond angles of approximately 109.5°, and torsional strain, by staggering all adjacent carbon-hydrogen bonds. youtube.com For a substituted cyclohexane, there are two distinct chair conformers that rapidly interconvert through a process known as a ring flip. wikipedia.orgyoutube.com In this process, axial substituents become equatorial, and equatorial substituents become axial. wikipedia.orgmvpsvktcollege.ac.in

In 2-(Propan-2-yloxy)cyclohexan-1-amine, a 1,2-disubstituted cyclohexane, the stability of the chair conformers is determined by the positions of the amino (-NH₂) and isopropoxy (-OCH(CH₃)₂) groups. Substituents in the equatorial position are generally more stable than in the axial position due to reduced steric hindrance. msu.edu Axial substituents experience destabilizing 1,3-diaxial interactions with other axial atoms on the same side of the ring. wikipedia.org

The compound exists as two geometric isomers: cis and trans.

Trans-Isomer: The two chair conformations for the trans-isomer are (1e,2e) and (1a,2a), where 'e' denotes equatorial and 'a' denotes axial. The diequatorial (1e,2e) conformation is significantly more stable as it avoids the steric strain associated with 1,3-diaxial interactions present in the diaxial (1a,2a) conformer.

Cis-Isomer: The two chair conformations for the cis-isomer are (1a,2e) and (1e,2a). In this case, one substituent must be axial and the other equatorial. The relative stability of these two conformers depends on the steric bulk of the substituents. The isopropoxy group is considerably larger than the amino group. Therefore, the conformation where the isopropoxy group is in the more spacious equatorial position and the smaller amino group is in the axial position (1a,2e, assuming the isopropoxy group is at C2) is favored over the conformer where the isopropoxy group is axial (1e,2a).

The preference for a substituent to occupy the equatorial position can be quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformations of a monosubstituted cyclohexane. A larger A-value indicates a stronger preference for the equatorial position.

Table 1: Estimated Conformational Preferences

IsomerConformationRelative StabilityReason
transdiequatorial (e,e)Most StableBoth bulky groups are in the favorable equatorial position, minimizing steric strain.
diaxial (a,a)Least StableBoth groups are in the sterically hindered axial position, leading to significant 1,3-diaxial interactions.
cis(amino-axial, isopropoxy-equatorial)More StableThe larger isopropoxy group occupies the less hindered equatorial position. msu.edu
(amino-equatorial, isopropoxy-axial)Less StableThe bulky isopropoxy group in the axial position creates significant 1,3-diaxial interactions.

This table is based on general principles of conformational analysis. The exact energy differences would require specific experimental or computational data.

Rotational Isomerism and Conformations of the Isopropyl Ether Group

The isopropoxy group, -O-CH(CH₃)₂, introduces additional conformational complexity due to rotation around the C-O bonds. An isopropyl group consists of a central carbon atom bonded to two methyl groups and one hydrogen atom. pearson.com Rotational isomers, or rotamers, arise from the rotation about the C1-O bond and the O-C(isopropyl) bond.

When the isopropoxy group is in an equatorial position, it extends away from the ring, and the rotational conformers may have similar energies. However, when forced into an axial position (as in the less stable cis-conformer), the rotation of the isopropyl group becomes highly restricted. Certain rotational conformations would lead to severe steric hindrance between one of the isopropyl's methyl groups and the axial hydrogens at the C3 and C5 positions of the cyclohexane ring. Therefore, the molecule would adopt a rotational conformation that directs the methyl groups away from the ring, though some degree of steric strain is unavoidable.

Diastereomeric and Enantiomeric Relationships within the Compound

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. mvpsvktcollege.ac.in this compound possesses two chiral centers at carbon 1 (bonded to the amino group) and carbon 2 (bonded to the isopropoxy group). The presence of two chiral centers means the compound can exist as a maximum of 2² = 4 stereoisomers.

These stereoisomers are grouped into diastereomers and enantiomers:

Diastereomers: These are stereoisomers that are not mirror images of each other. mvpsvktcollege.ac.in The cis and trans isomers of this compound are diastereomers. For example, the (1R, 2R)-isomer and the (1R, 2S)-isomer are diastereomers.

Enantiomers: These are stereoisomers that are non-superimposable mirror images of each other. mvpsvktcollege.ac.in

The trans isomer exists as a pair of enantiomers: (1R, 2R)-2-(propan-2-yloxy)cyclohexan-1-amine and (1S, 2S)-2-(propan-2-yloxy)cyclohexan-1-amine. This pair constitutes a racemic mixture.

The cis isomer also exists as a pair of enantiomers: (1R, 2S)-2-(propan-2-yloxy)cyclohexan-1-amine and (1S, 2R)-2-(propan-2-yloxy)cyclohexan-1-amine. This pair also forms a racemic mixture.

Since none of the stereoisomers have a plane of symmetry, no meso compound is possible for this molecule. All four stereoisomers are chiral and, in principle, optically active. The synthesis of such compounds can yield specific diastereomers and enantiomers, which is crucial in fields like medicinal chemistry where stereochemistry often dictates biological activity. nih.govnih.gov

Table 2: Stereoisomers of this compound

IsomerConfigurationRelationship
trans(1R, 2R)Enantiomer of (1S, 2S)
(1S, 2S)Enantiomer of (1R, 2R)
cis(1R, 2S)Enantiomer of (1S, 2R)
(1S, 2R)Enantiomer of (1R, 2S)

Influence of Substituent Effects on Ring Flipping and Conformational Dynamics

Ring flipping is a dynamic process where the cyclohexane ring interconverts between its two chair conformations. fiveable.me The presence of substituents influences both the rate of this flipping and the position of the conformational equilibrium.

The energy barrier to ring flipping is increased by bulky substituents. fiveable.me In this compound, both the amino and isopropoxy groups contribute to this barrier. The equilibrium will overwhelmingly favor the conformer that minimizes steric strain. For the trans isomer, the equilibrium lies far to the side of the diequatorial (e,e) conformer. For the cis isomer, the equilibrium favors the conformer with the bulkier isopropoxy group in the equatorial position.

A very large substituent can effectively "lock" the cyclohexane ring into a single conformation. youtube.com While the isopropoxy group is bulky, it may not be as conformationally locking as a tert-butyl group. Nonetheless, the population of the conformer with an axial isopropoxy group is expected to be very low at room temperature. This conformational bias is a critical feature, as the chemical reactivity and interactions of the amino and isopropoxy groups depend heavily on whether they are in an axial or equatorial position. For instance, the accessibility of the nitrogen lone pair on the amino group for protonation or nucleophilic attack is different in an axial versus an equatorial environment.

Reactivity and Reaction Mechanisms Involving 2 Propan 2 Yloxy Cyclohexan 1 Amine

Nucleophilic Reactivity of the Primary Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a Brønsted-Lowry base. This inherent nucleophilicity is the driving force behind its participation in a variety of fundamental organic reactions.

The primary amine of 2-(propan-2-yloxy)cyclohexan-1-amine readily reacts with electrophilic carbon atoms, leading to the formation of new carbon-nitrogen bonds. These reactions, namely alkylation and acylation, are fundamental for the synthesis of more complex derivatives.

Alkylation: In an alkylation reaction, the amine attacks an alkyl halide or another suitable electrophile, displacing a leaving group and forming a secondary amine. This reaction can proceed further to form tertiary amines and even quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. The reaction is typically carried out in the presence of a base to neutralize the acid generated.

Acylation: Acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. chemicalbook.com This reaction is generally rapid and exothermic. For instance, the reaction of a cyclohexylamine (B46788) with acetyl chloride proceeds readily to yield the corresponding N-cyclohexylacetamide. chemicalbook.comnih.govchemeo.com The acylation of this compound with an acyl halide would follow a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acyl halide, leading to a tetrahedral intermediate which then collapses, expelling the halide ion to form the stable amide product.

Table 1: Representative Acylation Reaction
ReactantReagentProductReaction Type
This compoundAcetyl ChlorideN-(2-(propan-2-yloxy)cyclohexyl)acetamideNucleophilic Acyl Substitution

Primary amines, including this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

The reaction mechanism initiates with the attack of the amine's nucleophilic nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral carbinolamine. nih.gov Protonation of the hydroxyl group of the carbinolamine by an acid catalyst converts it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the imine. The formation of imines is a reversible process, and the equilibrium can often be driven towards the product by removing the water that is formed.

Reactivity of the Ether Linkage

Ethers are generally considered to be chemically inert and are often used as solvents for this reason. nih.gov However, under specific and often harsh conditions, the ether linkage in this compound can be induced to react.

The most common reaction of ethers is their cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). nih.govmasterorganicchemistry.com Hydrochloric acid (HCl) is generally not effective for this purpose. nih.gov The cleavage of the C-O bond in the ether is an acid-catalyzed nucleophilic substitution reaction that can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the alkyl groups attached to the ether oxygen. chemicalbook.commasterorganicchemistry.comnih.gov

For this compound, both alkyl groups attached to the ether oxygen (cyclohexyl and isopropyl) are secondary. In such cases, the reaction typically proceeds via an S(_N)2 mechanism. nih.govnih.gov The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). Subsequently, the halide ion (Br or I) acts as a nucleophile and attacks one of the adjacent carbon atoms. In an S(_N)2 reaction, the nucleophile attacks the less sterically hindered carbon atom. nih.gov This would suggest that the cleavage would preferentially yield isopropyl alcohol and the corresponding 2-halocyclohexan-1-amine.

While not as pronounced as in aromatic systems, the ether oxygen can exert some influence on reactions occurring elsewhere in the molecule. Its lone pairs of electrons can coordinate to metal centers, potentially directing catalysts to a specific face of the molecule in certain reactions. In some contexts, such as in the synthesis of zeolites, cyclohexylamine has been shown to act as an organic structure-directing agent. rsc.org

The ether group itself is a poor leaving group. However, as seen in ether cleavage reactions, protonation of the ether oxygen converts it into a much better leaving group (an alcohol). masterorganicchemistry.com This principle can be exploited in reactions designed to replace the isopropoxy group. Furthermore, some studies have shown that certain α-alkoxy acyl adducts can be removed under specific conditions, indicating that the alkoxy group can be made to function as a leaving group. nih.gov

Reactions Involving the Cyclohexyl Scaffold

The cyclohexyl ring is a saturated carbocyclic system, which is generally less reactive than unsaturated or aromatic rings. However, it can undergo a variety of transformations, including cycloadditions and substitutions.

Recent advances in photoredox catalysis have enabled novel transformations of cyclohexylamine derivatives. For instance, intermolecular [4+2] cycloaddition reactions of benzocyclobutylamines with α-substituted vinylketones have been developed to synthesize highly functionalized cyclohexylamine derivatives. nih.gov This type of reaction allows for the construction of complex molecular architectures with high stereoselectivity under mild conditions. nih.gov While this example involves a benzocyclobutylamine, the principle of using a strained ring to initiate a cycloaddition that functionalizes a cyclohexylamine core is relevant.

Furthermore, reactions can be performed on substituents attached to the cyclohexane (B81311) ring. For example, a patent describes the reduction of a nitrophenyl group to an aminocyclohexyl group, demonstrating a transformation on a substituted cyclohexane ring that ultimately leads to a cyclohexylamine derivative. google.com

The cyclohexane ring itself can also be a target for reactions such as free-radical halogenation, which would likely occur preferentially at tertiary C-H bonds if present, or oxidation. The oxidation of secondary C-H bonds on the cyclohexane ring to ketones is a possible transformation, although this would require specific reagents to avoid oxidation of the amine group. The presence of the amine and ether functional groups would need to be considered in any planned reaction on the cyclohexyl scaffold, as they may need to be protected or could influence the regioselectivity and stereoselectivity of the reaction.

Stereoselective Functionalization of C-H Bonds Adjacent to the Ring

The functionalization of C–H bonds, particularly those alpha to the amine nitrogen, is a powerful strategy for elaborating cyclic amine structures. acs.org For this compound, the most reactive C-H bonds are at the C2 and C6 positions. The development of methods for the direct, stereoselective functionalization of these sites is of considerable synthetic interest. acs.orgresearchgate.net

One common mechanism involves an initial oxidation or hydride abstraction from the amine, generating a reactive iminium ion intermediate. nih.govnih.gov This process can be promoted by various catalysts. The resulting planar iminium ion can then be attacked by a nucleophile. The stereochemical outcome of the addition is often controlled by the catalyst or directing groups present on the substrate. In the case of this compound, the bulky isopropoxy group at C2 would be expected to sterically hinder the trajectory of the incoming nucleophile, leading to a high degree of diastereoselectivity in the product.

Biocatalytic approaches, using engineered enzymes such as cytochrome P450 variants, have emerged as a highly effective method for achieving enantioselective C-H functionalization of saturated N-heterocycles. acs.org These enzymes can perform carbene or nitrene transfer reactions into C-H bonds with exceptional levels of stereocontrol.

A plausible pathway for the functionalization of this compound is outlined below:

Generation of Iminium Ion: An intermolecular hydride transfer, often facilitated by a catalyst and a hydride acceptor, generates an enamine or imine intermediate. nih.gov

Nucleophilic Attack: The intermediate is captured by a suitable nucleophile (e.g., organolithium reagents, enolates). nih.govnih.gov

Stereocontrol: The facial selectivity of the nucleophilic attack is directed by the steric bulk of the C2-isopropoxy group, favoring the formation of one diastereomer over the other.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound and its derivatives are fundamental transformations. In organic chemistry, oxidation is often characterized by an increase in bonds to oxygen or a decrease in bonds to hydrogen, while reduction is the reverse. youtube.comkhanacademy.org

Oxidation: The primary amine of this compound can be oxidized to form an imine. This is a key step in the C-H functionalization pathways discussed previously. Stronger oxidizing agents could potentially lead to the formation of oximes or other nitrogen oxides. The carbon backbone itself can be oxidized under harsh conditions, though this is typically less selective. The choice of oxidizing agent is crucial for controlling the reaction outcome. youtube.com For instance, a mild agent might selectively form the imine, while a stronger one could lead to ring cleavage.

Reduction: Reduction pathways for the parent amine are limited, as it is already in a reduced state. However, if the amine is first oxidized to an imine or enamine, this intermediate can be readily reduced back to an amine. This oxidation-reduction sequence can be used to achieve the net functionalization of the molecule. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. youtube.com The stereochemical outcome of such a reduction would again be influenced by the adjacent isopropoxy group, likely yielding a high diastereomeric excess of the thermodynamically favored product.

Detailed Mechanistic Investigations

To fully understand the transformations involving this compound, detailed mechanistic studies are essential. These investigations provide insights into the rate-determining steps and the nature of transition states. acs.org

Kinetic Studies of Key Transformations

Kinetic studies involve measuring reaction rates under varying conditions (e.g., concentration of reactants, temperature) to determine the reaction's rate law. For a hypothetical C-H functionalization reaction of this compound involving a catalyst and a nucleophile, the rate law might take the form:

Rate = k[Amine]ˣ[Catalyst]ʸ[Nucleophile]ᶻ

The exponents x, y, and z indicate the order of the reaction with respect to each component and provide crucial information about which species are involved in the rate-determining step. rsc.org For example, if a reaction is found to be first-order in the amine and first-order in the catalyst but zero-order in the nucleophile, it would suggest that the formation of the reactive intermediate (e.g., the iminium ion) is the slow, rate-determining step, and the subsequent nucleophilic attack is fast.

Table 1: Hypothetical Kinetic Data for a Transformation of this compound
Experiment[Amine] (M)[Catalyst] (M)Initial Rate (M/s)
10.10.011.5 x 10-4
20.20.013.0 x 10-4
30.10.021.5 x 10-4

This table presents hypothetical data. In this example, doubling the amine concentration doubles the rate (Exp. 1 vs. 2), indicating a first-order dependence on the amine. Doubling the catalyst concentration has no effect on the rate (Exp. 1 vs. 3), indicating a zero-order dependence on the catalyst under these conditions.

Isotope Effect Analysis (KIE)

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for determining if a C-H bond is broken in the rate-determining step. slideserve.comwikipedia.org This is achieved by comparing the reaction rate of the normal substrate (containing a C-H bond) with that of an isotopically labeled substrate (containing a C-D bond). The KIE is expressed as the ratio of the rate constants, kH/kD. wikipedia.org

A primary KIE is observed when the bond to the isotope is broken during the rate-determining step. For C-H bond activation, kH/kD values are typically in the range of 2–8. wikipedia.org A value close to 1 implies the C-H bond is not broken in the slow step. slideserve.com

A secondary KIE occurs when the C-H bond is not broken but its environment changes, for example, due to a change in hybridization of the carbon atom. These effects are much smaller, with typical values between 0.7 and 1.5. slideserve.comwikipedia.org

For the stereoselective functionalization of this compound at the C6 position, a KIE experiment would be highly informative. If a large primary KIE is observed when the hydrogen at C6 is replaced with deuterium, it provides strong evidence that the C-H bond cleavage is the rate-determining step of the reaction. pkusz.edu.cnbaranlab.org

Table 2: Representative Kinetic Isotope Effect (KIE) Values and Mechanistic Implications for C-H Bond Activation
Observed kH/kDType of KIEGeneral Mechanistic Implication
~1No significant KIEC-H bond is not broken in or before the rate-determining step.
0.7 - 0.9Inverse SecondaryHybridization change from sp2 to sp3 at the labeled position in the transition state.
1.1 - 1.5Normal SecondaryHybridization change from sp3 to sp2 at the labeled position in the transition state.
2 - 8PrimaryC-H bond is broken in the rate-determining step.

This table presents generally accepted ranges for KIE values and their common interpretations in the context of C-H activation mechanisms.

Computational Chemistry and Theoretical Studies on 2 Propan 2 Yloxy Cyclohexan 1 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to calculate the electronic structure of molecules, from which numerous properties can be derived.

Geometry optimization is the process of finding the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface. For 2-(Propan-2-yloxy)cyclohexan-1-amine, this involves identifying the most stable chair conformation of the cyclohexane (B81311) ring and the preferred orientations of the amine and isopropoxy substituents.

DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, can be employed to perform this optimization. researchgate.net The primary consideration is the axial versus equatorial positioning of the two substituents. Due to steric hindrance, particularly 1,3-diaxial interactions, substituted cyclohexanes preferentially adopt conformations where larger groups are in the equatorial position. libretexts.orglibretexts.org For this compound, there are cis and trans isomers, each with conformers that can be computationally optimized. The most stable conformer would likely feature both the amino and the isopropoxy groups in equatorial positions to minimize steric strain.

Once the geometry is optimized, an electronic structure analysis can be performed. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key parameter that provides insight into the molecule's chemical reactivity and electronic transitions. researchgate.net

Illustrative Data Table: Optimized Geometric Parameters

This table presents hypothetical DFT-calculated data for the most stable conformer of trans-2-(Propan-2-yloxy)cyclohexan-1-amine (diequatorial chair conformation) to illustrate typical outputs of geometry optimization.

ParameterDescriptionCalculated Value (B3LYP/6-31G*)
Bond Lengths
C1-NCarbon-Nitrogen bond1.47 Å
C2-OCarbon-Oxygen ether bond1.43 Å
O-C(isopropyl)Oxygen-Isopropyl Carbon bond1.44 Å
Bond Angles
N-C1-C2Angle defining substituent relation111.5°
C1-C2-OAngle defining substituent relation109.8°
C2-O-C(isopropyl)Ether bond angle118.0°
Dihedral Angles
N-C1-C2-OTorsion angle between substituents-65.2° (gauche)

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. mdpi.com After geometry optimization, the same level of theory can be used to calculate NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR).

NMR Chemical Shifts: Theoretical calculations of NMR shielding tensors can be converted into chemical shifts. These predicted spectra are invaluable for assigning experimental peaks and confirming the relative stereochemistry of the molecule. Various functionals and basis sets can be benchmarked to find the best correlation with experimental data. github.io For complex molecules, this computational approach helps differentiate between isomers. frontiersin.org

IR Frequencies: The calculation of vibrational frequencies helps in assigning the absorption bands in an experimental IR spectrum. Calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the method. ijert.org The predicted spectrum can confirm the presence of key functional groups, such as the N-H stretches of the amine and C-O stretches of the ether.

Illustrative Data Table: Predicted Spectroscopic Data

This table shows hypothetical predicted NMR and IR data for the most stable conformer of trans-2-(Propan-2-yloxy)cyclohexan-1-amine.

ParameterAtom/GroupPredicted Value
¹³C NMR Chemical Shift C1 (CH-N)55.8 ppm
C2 (CH-O)78.2 ppm
¹H NMR Chemical Shift H on C12.85 ppm
H on C23.40 ppm
N-H1.75 ppm (broad)
IR Frequency (scaled) N-H Stretch3350 cm⁻¹
C-H Stretch (aliphatic)2945, 2860 cm⁻¹
C-O Stretch (ether)1105 cm⁻¹

The cyclohexane ring is known for its conformational flexibility, primarily through the "ring flip" process that interconverts two chair conformations. researchgate.net This process proceeds through higher-energy intermediates like the half-chair, twist-boat, and boat conformations. masterorganicchemistry.comic.ac.uk

DFT calculations can map the potential energy surface for this interconversion. By performing constrained optimizations, the energies of transition states (like the half-chair) and high-energy intermediates (like the twist-boat) can be determined. This allows for the calculation of the energy barriers for the ring-flip process. For a substituted cyclohexane, the two chair conformers are often not equal in energy. libretexts.org For this compound, the conformer with both substituents in axial positions would be significantly less stable than the diequatorial conformer due to severe 1,3-diaxial steric interactions. libretexts.org The energy difference between these conformers determines their equilibrium population distribution.

Illustrative Data Table: Relative Energies of Conformational Isomers

This table presents hypothetical relative energies for various conformers and transition states of trans-2-(Propan-2-yloxy)cyclohexan-1-amine, calculated relative to the most stable diequatorial chair form.

Conformer / StateSubstituent PositionsRelative Energy (kcal/mol)
Chair (most stable)C1-NH₂ (eq), C2-O-iPr (eq)0.00
Chair (less stable)C1-NH₂ (ax), C2-O-iPr (ax)+7.5
Twist-Boat-+5.5
Boat (Transition State)-+6.9
Half-Chair (Transition State)-+10.8

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT is excellent for calculating properties of static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

For this compound, MD simulations would be particularly useful for:

Exploring Conformational Landscapes: By simulating the molecule over nanoseconds, one can observe transitions between different rotational isomers of the side chains and the ring-flipping of the cyclohexane core, providing a more complete picture of the conformational space than static calculations alone.

Analyzing Solvation Effects: MD simulations explicitly include solvent molecules (e.g., water). This allows for the study of how the solvent organizes around the solute and the formation and dynamics of hydrogen bonds between the amine group, the ether oxygen, and the solvent. This provides a more realistic model of the molecule's behavior in solution.

Advanced Quantum Chemical Methods for Accurate Energy Calculations (e.g., G4, DLPNO-CCSD(T))

While DFT is a versatile tool, higher-accuracy methods are sometimes required for definitive energy calculations, especially for reaction barriers and conformational energies. Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their accuracy, though they are computationally very expensive. reddit.com

Modern implementations such as Domain-based Local Pair Natural Orbital CCSD(T) (DLPNO-CCSD(T)) make these high-level calculations feasible for medium-sized molecules like this compound. These methods could be used to refine the relative energies of the most important conformers obtained from DFT, providing a highly accurate benchmark for the conformational equilibrium. Composite methods like G4 (Gaussian-4 theory) are another approach to achieve high accuracy by combining results from several lower-level calculations to approximate a high-level result.

Molecular Docking and Interaction Studies (excluding biological activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. orientjchem.org While commonly used in drug discovery to dock a ligand into a protein's active site, the methodology can be applied to non-biological systems.

For this compound, one could perform docking studies to understand its interaction with a material surface, a synthetic host molecule (like a cyclodextrin), or a stationary phase in chromatography. The process involves:

Preparation: Generating 3D structures for both the flexible this compound molecule and the (typically rigid) receptor. jscimedcentral.comnih.gov

Docking: Using a scoring function, the software samples a large number of possible orientations (poses) of the ligand within the binding site of the receptor.

Scoring and Analysis: The poses are ranked based on a score that estimates the binding affinity. The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, van der Waals contacts, and electrostatic interactions. This can reveal, for example, which functional group on the molecule is most critical for binding to a specific surface.

Applications in Asymmetric Synthesis and Catalysis

Development of Chiral Ligands and Organocatalysts

Design and Synthesis of 2-(Propan-2-yloxy)cyclohexan-1-amine-Derived Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

There is no available scientific literature that describes the specific design, synthesis, or application of chiral ligands derived from this compound for use in metal-catalyzed asymmetric reactions. The development of chiral ligands is a major area of research, with many successful ligands being derived from readily available chiral starting materials. chemicalbook.com Classes of ligands such as those with C2-symmetry or nonsymmetrical P,N-ligands have proven effective in a wide range of metal-catalyzed reactions. chemicalbook.com However, studies detailing the modification of this compound to create such ligands and their subsequent performance in reactions like asymmetric hydrogenation or allylic substitution have not been reported.

Utilization of this compound as an Organocatalyst in Enantioselective Transformations

The use of small, chiral organic molecules as catalysts (organocatalysis) for enantioselective transformations is a cornerstone of modern synthetic chemistry. Chiral primary and secondary amines, particularly proline and its derivatives, are well-known to catalyze reactions such as aldol (B89426) and Michael additions via enamine or iminium ion intermediates. uni.lu While this compound possesses a chiral secondary amine moiety, which is a common feature of many organocatalysts, there are no published studies that report its use or efficacy in promoting any enantioselective transformations. Research in this area focuses on a variety of other scaffolds, and this specific compound does not appear to have been investigated as an organocatalyst.

Role as a Chiral Building Block in the Synthesis of Complex Molecules

Chiral amines and ethers are important structural motifs found in numerous natural products and pharmaceuticals, making them valuable chiral building blocks in synthesis.

Stereocontrolled Introduction of Amino Ether Moieties into Target Structures

No specific methodologies have been published that utilize this compound for the stereocontrolled introduction of its amino ether structure into more complex target molecules. While general methods for stereocontrolled synthesis are abundant, applications involving this specific building block are not documented.

Use in Resolution of Racemic Mixtures for Enantiopure Compound Isolation

The separation of racemic mixtures into their constituent enantiomers, a process known as resolution, is critical for obtaining enantiopure compounds. One common chemical method involves reacting a racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated based on their different physical properties. Chiral amines are frequently used as resolving agents for racemic acids. Despite the potential for the chiral amine functionality in this compound to be used for this purpose, there are no reports of its application as a resolving agent for the isolation of enantiopure compounds from racemic mixtures. The related concept of kinetic resolution, where enantiomers react at different rates with a chiral catalyst or reagent, also has no documented examples involving this specific compound.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Remaining Research Challenges for 2-(Propan-2-yloxy)cyclohexan-1-amine

The chemical compound this compound, as a specific entity, does not appear to have a significant footprint in existing academic literature. Its primary contribution is as a member of the broader class of chiral 1,2-amino ethers, which are recognized for their potential in various chemical applications. The academic contributions are therefore general to this class of compounds rather than specific to this molecule.

The key challenges that remain for this compound represent a frontier in synthetic and applied chemistry. A significant hurdle is the development of stereoselective synthetic routes to access its different stereoisomers. The relative and absolute stereochemistry of the amine and isopropoxy groups on the cyclohexane (B81311) ring are crucial for its potential applications, yet controlling this during synthesis is a non-trivial task.

Further challenges lie in the thorough characterization of its physicochemical properties and exploring its utility in areas such as asymmetric catalysis, as a chiral resolving agent, or as a building block for more complex molecules. The lack of dedicated studies on this compound means that its full potential remains untapped. Future research will need to address these fundamental questions to establish its place within the landscape of chiral amines.

Emerging Synthetic Methodologies for Chiral Amino Ethers

The synthesis of chiral amino ethers, including this compound, is a field of active research, with several emerging methodologies showing promise. These methods aim to provide efficient and stereoselective access to these valuable compounds.

One innovative strategy involves a palladium-catalyzed carboetherification/hydrogenation sequence on propargylic amines, which allows for the rapid synthesis of enantioenriched chiral amino alcohols. acs.org This approach utilizes a transient chiral auxiliary installed via asymmetric catalysis to direct subsequent diastereoselective reactions. acs.org Such a method could potentially be adapted for the synthesis of this compound by careful selection of the starting materials and catalytic system.

Another powerful technique is the copper-catalyzed reductive coupling of 2-azadienes with ketones to produce 1,2-amino tertiary alcohols with adjacent stereocenters. nih.gov This method generates α-aminoalkyl nucleophiles through the enantioselective migratory insertion of a 2-azadiene into a Cu-H bond. nih.gov The application of 2-azadienes as reagents for preparing chiral amines is a promising area that could be extended to the synthesis of complex amino ethers. nih.gov

Furthermore, the "chiral pool" synthesis approach, which utilizes readily available chiral molecules like amino acids, hydroxy acids, and sugars, offers a sustainable and efficient way to construct complex chiral molecules. researchgate.net For instance, L-arabinose has been used as a chiral starting material for the convergent and stereoselective synthesis of complex natural products containing amino alcohol motifs. researchgate.net This strategy could be envisioned for the synthesis of optically pure this compound by starting from a suitable chiral precursor derived from the chiral pool.

Enzymatic asymmetric synthesis is another rapidly advancing field that provides highly selective methods for producing chiral amino acids and their derivatives. rsc.org While direct enzymatic synthesis of this compound has not been reported, the development of novel biocatalysts could open up this possibility in the future.

Advancements in Computational Approaches for Predictive Chemistry of Amine-Containing Systems

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems, including those containing amines. falconediting.com Recent advancements in this field offer powerful methods to investigate the properties and reactivity of molecules like this compound, accelerating research and development.

Quantum mechanical methods, such as Density Functional Theory (DFT), are at the forefront of these computational tools. mdpi.comjseepublisher.com DFT allows for the accurate modeling of electronic structures and interactions, providing deep insights into molecular properties, reaction mechanisms, and the influence of solvents on conformational stability. mdpi.comjseepublisher.com For amine-containing systems, DFT has been effectively used to model CO2 sorption characteristics, which is crucial for the design of materials for carbon capture. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. falconediting.com These simulations are particularly valuable for studying how a molecule like this compound might interact with other molecules, such as in a solvent or as part of a larger assembly. falconediting.com The combination of quantum mechanics and molecular mechanics (QM/MM) in hybrid models offers a balance between accuracy and computational cost, enabling the study of complex systems where specific interactions are critical. mdpi.com

Machine learning (ML) is also emerging as a powerful tool in computational chemistry. researchgate.net ML models can be trained on large datasets of chemical information to predict properties such as binding enthalpies with high accuracy. researchgate.net This approach can be used to rapidly screen large numbers of molecules for specific applications, potentially identifying derivatives of this compound with optimized properties.

Potential for Novel Catalytic Systems Based on this compound Derivatives

The chiral backbone of this compound makes it an attractive scaffold for the development of novel organocatalysts. Chiral diamines, in particular, have been successfully employed as organocatalysts in a variety of asymmetric transformations.

For instance, bifunctional organocatalysts based on a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold have been synthesized and tested in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com These catalysts incorporate a hydrogen-bond donor moiety, which works in concert with the chiral diamine to control the stereochemical outcome of the reaction. mdpi.com By analogy, derivatives of this compound could be functionalized to create similar bifunctional catalysts. The presence of the isopropoxy group could offer unique steric and electronic properties, potentially leading to improved catalytic activity and selectivity.

The development of such catalysts would involve the synthesis of various derivatives of this compound, followed by systematic screening of their performance in a range of catalytic reactions. This approach holds the potential to uncover new and efficient catalytic systems for the synthesis of valuable chiral molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(Propan-2-yloxy)cyclohexan-1-amine?

  • Answer : The synthesis typically involves multi-step organic reactions. A common approach begins with functionalizing the cyclohexane core, followed by introducing the propan-2-yloxy group via nucleophilic substitution or condensation. For example, the cyclohexanone intermediate can undergo reductive amination with hydroxylamine derivatives, followed by O-alkylation using isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization should prioritize temperature control (e.g., 60–80°C) and inert atmospheres to minimize side products .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

  • Answer : Advanced NMR techniques, such as Clean-G-SERF (G-Scalar Elimination with Refocusing), are effective for eliminating axial peaks and undesired couplings. For this compound, ¹H and ¹³C NMR assignments should focus on distinguishing diastereotopic protons (e.g., cyclohexane chair conformers) and verifying the isopropyloxy substituent’s position. Coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations can confirm stereochemistry .

Q. What safety protocols are critical for handling this compound?

  • Answer : Standard laboratory safety measures include using fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with soap and water. First-aid measures for inhalation involve moving to fresh air and seeking medical attention. Storage should be in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Answer : High enantiomeric excess (e.e.) requires chiral catalysts. A reported method uses a manganese complex with a bis(phosphaneyl)cyclohexan-1-amine ligand (e.g., cis,mer-[MnBr(CO)₂(N-(2-(bis(3,5-dimethylphenyl)phosphaneyl)benzyl)-2-((diphenylphosphaneyl)oxy)cyclohexan-1-amine)]). Reactions in isopropyl alcohol at 40°C under inert conditions yield up to 37.6% e.e. Optimizing ligand stereoelectronic properties and solvent polarity can improve selectivity .

Q. What role does this compound play in asymmetric catalysis?

  • Answer : The amine moiety serves as a chiral ligand in transition-metal catalysis. For example, Mn complexes incorporating cyclohexan-1-amine derivatives catalyze enantioselective hydrogenation or oxidation reactions. The isopropyloxy group’s steric bulk influences substrate binding and turnover frequency, making it critical for achieving high catalytic activity and selectivity .

Q. How can computational methods predict its reactivity in novel reactions?

  • Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model electronic effects and transition states. Key parameters include HOMO-LUMO gaps (to assess nucleophilicity) and Mulliken charges (to identify reactive sites). SMILES notation (e.g., CC1CCC(C(C1)NC)O) and InChIKey from PubChem enable precise molecular docking or QSAR studies .

Q. What conformational analysis is necessary to understand its biological interactions?

  • Answer : Cyclohexane chair conformers dictate spatial orientation of functional groups. Molecular dynamics (MD) simulations or X-ray crystallography can reveal preferred conformations. For instance, equatorial positioning of the isopropyloxy group minimizes 1,3-diaxial strain, enhancing stability. NMR coupling constants (JtransJ_{trans} vs. JcisJ_{cis}) provide experimental validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.